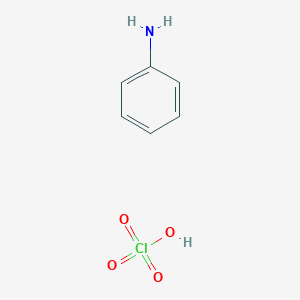

Aniline;perchloric acid

Description

Contextual Significance and Research Scope

The study of aniline-perchloric acid systems is primarily centered on the synthesis and characterization of anilinium perchlorate (B79767) (C₆H₅NH₃⁺ClO₄⁻). This salt is formed through the protonation of the basic nitrogen atom of aniline (B41778) by the highly acidic perchloric acid. vulcanchem.combrainly.com The resulting compound is a crystalline solid at room temperature. vulcanchem.com

The synthesis of anilinium perchlorate is typically achieved through the slow evaporation of an aqueous solution containing stoichiometric amounts of aniline and perchloric acid. vulcanchem.com This method allows for the growth of single crystals, which are crucial for detailed structural and property analysis. The molecular weight of anilinium perchlorate is 193.58 g/mol . vulcanchem.com

Key research areas include the investigation of its crystal structure, thermal stability, and nonlinear optical (NLO) properties. The compound crystallizes in the orthorhombic system with a noncentrosymmetric space group, a key factor contributing to its notable NLO activity. vulcanchem.com Specifically, anilinium perchlorate exhibits a second harmonic generation (SHG) efficiency approximately 2.8 times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. vulcanchem.com

Interdisciplinary Relevance in Advanced Materials and Organic Chemistry

The significance of the aniline-perchloric acid system extends across multiple chemical disciplines, most notably in advanced materials science and organic chemistry.

In the realm of advanced materials , anilinium perchlorate and its derivatives are explored for their potential in nonlinear optical devices. vulcanchem.com The high SHG efficiency makes them suitable for applications such as frequency doubling in lasers and optical switching. vulcanchem.com Furthermore, the use of perchloric acid as a dopant for polyaniline (PANI) is a significant area of research. nih.govaip.org Doping PANI with perchloric acid enhances its electrical conductivity, making it a promising material for applications in rechargeable batteries and supercapacitors. nih.govaip.org The controlled synthesis of perchloric acid-doped PANI nanostructures, such as nanotubes and nanofibers, has been shown to improve electrode performance due to increased active sites and higher conductivity. nih.gov

In organic chemistry , perchloric acid serves as a powerful catalyst for various reactions involving aniline and its derivatives. It has been effectively used to catalyze the condensation reaction between anilines and aldehydes to form Schiff bases (aryl E-imines) with high yields. researchgate.net The acidic nature of perchloric acid facilitates the protonation of reactants, thereby activating them for nucleophilic attack. Additionally, anilinium perchlorate itself can be used as a reactant in specific organic transformations, such as in reactions with azirine to produce α-ammonium anils. acs.org Perchloric acid is also employed as a catalyst in the electrophilic halogenation of activated aromatic compounds, including aniline derivatives. acs.org

The study of hydrogen bonding interactions within the crystal structure of anilinium perchlorate provides valuable insights for crystal engineering. vulcanchem.comresearchgate.net The N-H···O hydrogen bonds between the anilinium cation and the perchlorate anion are crucial for the stability and physical properties of the crystal. vulcanchem.comresearchgate.net This understanding aids in the design of new materials with specific, tailored properties.

Interactive Data Tables

Crystallographic Data of Anilinium Perchlorate and Derivatives

| Compound | Crystal System | Space Group | Key Feature |

| Anilinium Perchlorate | Orthorhombic | P2₁2₁2₁ vulcanchem.com | Noncentrosymmetric, leading to high NLO activity. vulcanchem.com |

| 4-Bromoanilinium Perchlorate | Triclinic | P-1 mdpi.com | Centrosymmetric, with strong N-H···O hydrogen bond interactions. mdpi.com |

| 4-(cyanomethyl)anilinium perchlorate | Monoclinic (Ferroelectric Phase) | P2₁ aps.org | Exhibits ferroelectric properties with a high-frequency hysteresis loop. aps.orgnii.ac.jp |

| [(PTFMA)(15-crown-5)ClO₄] | Monoclinic | P2₁ rsc.orgnih.gov | Undergoes a temperature-induced structural phase transition. rsc.orgnih.gov |

Conductivity of Perchloric Acid Doped Polyaniline (PANI)

| PANI System | Synthesis Method | Conductivity | Application |

| HClO₄-doped PANI nanotubes | Alumina (B75360) template method nih.gov | Higher than commercial counterparts nih.gov | Lithium/polymer rechargeable batteries nih.gov |

| HClO₄-doped PANI | Chemical oxidative polymerization aip.org | Up to 4.678 S/cm aip.org | Electromagnetic wave absorption aip.org |

| PANI in various acids | Electrochemical polymerization researchgate.net | Dependent on acid and monomer concentration researchgate.net | General conductive polymer applications researchgate.net |

Properties

CAS No. |

14796-11-3 |

|---|---|

Molecular Formula |

C6H8ClNO4 |

Molecular Weight |

193.58 g/mol |

IUPAC Name |

aniline;perchloric acid |

InChI |

InChI=1S/C6H7N.ClHO4/c7-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H,7H2;(H,2,3,4,5) |

InChI Key |

WTAMDGKQBVDTBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N.OCl(=O)(=O)=O |

Canonical SMILES |

C1=CC=C(C=C1)N.OCl(=O)(=O)=O |

Synonyms |

aniline aniline aluminium salt aniline dihydrofluoride aniline diphosphate (1:1) aniline diphosphate (3:1) aniline diphosphate (4:1) aniline hydrobromide aniline hydrochloride aniline hydrochloride-(14)C-labeled cpd aniline hydrochloride-(15)N-labeled cpd aniline hydrofluoride aniline hydrogen iodide aniline monosulfate aniline nitrate aniline perchlorate aniline phosphate (1:1) aniline phosphate (1:2) aniline phosphate (2:1) aniline phosphonate (1:1) aniline sulfate aniline sulfate (2:1) aniline sulfate (2:1), (14)C-labeled cpd aniline, (13)C-labeled cpd aniline, (14)C-labeled cpd aniline, 15N-labeled cpd aniline, 2-(13)C-labeled cpd aniline, 3-(13)C-labeled cpd aniline, 3H-labeled cpd aniline, 4-(13)C-labeled cpd aniline, conjugate acid aniline, ion(1+) aniline, magnesium (1:1) salt aniline, monolithium salt aniline, sodium salt |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving Aniline and Perchloric Acid

Acid-Catalyzed Organic Transformations

Perchloric acid (HClO₄) serves as a potent Brønsted acid catalyst in a variety of organic transformations involving aniline (B41778) and its derivatives. wikipedia.org Its strong acidic nature facilitates reactions by protonating reactants, thereby generating reactive intermediates such as carbocations or enhancing the electrophilicity of carbonyl groups. orientjchem.orgresearchgate.net This catalytic activity is pivotal in several key reaction types, including condensations, additions, and complex multi-step syntheses.

Condensation Reactions of Amines and Aldehydes with Perchloric Acid Catalysis

The condensation of primary amines, such as aniline, with aldehydes to form imines (specifically Schiff bases) is a fundamental reaction in organic synthesis. Perchloric acid is an effective catalyst for this process, significantly enhancing the reaction rate and often leading to high yields. bibliotekanauki.plumcs.plresearchgate.net

The general mechanism for the perchloric acid-catalyzed formation of imines involves several key steps. bibliotekanauki.plresearchgate.net Initially, the perchloric acid protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the aniline. This attack forms a tetrahedral intermediate known as a carbinolamine.

Following the formation of the carbinolamine, a proton transfer occurs from the nitrogen to the oxygen atom, a step that is facilitated by the acidic medium. This results in the formation of a good leaving group, water. The subsequent elimination of a water molecule, driven by the push of the nitrogen's lone pair, generates a protonated imine, also known as an iminium ion. The final step is the deprotonation of the iminium ion to yield the neutral imine product and regenerate the acid catalyst. bibliotekanauki.plresearchgate.net

Research has demonstrated the successful synthesis of a series of aryl (E)-imines through the perchloric acid-catalyzed condensation of various substituted anilines and benzaldehydes. bibliotekanauki.pl The reactions are typically carried out by refluxing equimolar quantities of the amine, aldehyde, and perchloric acid in ethanol (B145695). bibliotekanauki.pl This method has proven effective, with product yields often exceeding 80%. bibliotekanauki.plumcs.pl

| Entry | Amine Reactant | Aldehyde Reactant | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Amino-1-benzylpiperidine | Benzaldehyde | (E)-1-Benzyl-N-benzylidenepiperidin-4-amine | 85 |

| 2 | 4-Amino-1-benzylpiperidine | 3-Nitrobenzaldehyde | (E)-1-Benzyl-N-(3-nitrobenzylidine)piperidin-4-amine | 82 |

| 3 | Aniline | Benzaldehyde | (E)-N-Benzylideneaniline | >80 |

| 4 | Substituted Aryl Amines | Substituted Benzaldehydes | Corresponding Aryl (E)-Imines | >80 |

Addition Reactions Catalyzed by Perchloric Acid

Perchloric acid also catalyzes addition reactions, notably the aza-Michael addition, where an amine adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. tandfonline.comtandfonline.com While many catalysts have been explored for this transformation, silica-supported perchloric acid has emerged as a highly efficient and environmentally benign option, often enabling the reaction to proceed under solvent-free conditions. tandfonline.comtandfonline.com

In the context of aniline, the aza-Michael addition involves the conjugate addition of the aniline nitrogen to an electron-deficient alkene, such as methyl acrylate (B77674). The catalytic role of perchloric acid is to activate the α,β-unsaturated system, although the precise mechanism can vary. In some cases, the acid may protonate the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the amine.

The use of silica-supported perchloric acid provides a heterogeneous catalytic system with advantages such as easy separation of the catalyst from the reaction mixture by simple filtration, and the potential for catalyst recycling. tandfonline.comorganic-chemistry.org Studies have shown that silica-supported perchloric acid can effectively catalyze the aza-Michael addition of amines to activated alkenes. tandfonline.comtandfonline.com For instance, the reaction of aniline with methyl acrylate proceeds smoothly in the presence of this catalyst.

| Amine | α,β-Unsaturated Compound | Catalyst | Condition | Product Type |

|---|---|---|---|---|

| Aniline | Methyl Acrylate | Silica-Supported Perchloric Acid | Solvent-Free | β-Amino Compound |

| Various Amines | Activated Alkenes | Silica-Supported Perchloric Acid | Solvent-Free | β-Amino Esters/Nitriles |

Complex Reaction Pathways (e.g., Doebner-Miller Reaction)

The Doebner-Miller reaction is a classic and versatile method for synthesizing quinolines, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org This transformation is catalyzed by strong Brønsted acids, with perchloric acid being one of the effective catalysts mentioned in the literature. wikipedia.orgslideshare.net The reaction is notable for its complexity, as the α,β-unsaturated carbonyl reactant can be generated in situ from aldehydes or ketones via an acid-catalyzed aldol (B89426) condensation. wikipedia.org

The mechanism of the Doebner-Miller reaction is a subject of some debate but is generally understood to proceed through a series of steps. wikipedia.org

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound. The acid catalyst protonates the carbonyl oxygen, activating the conjugated system for attack by the amine. youtube.com

Cyclization: The resulting amino-ketone or amino-aldehyde intermediate then undergoes an intramolecular electrophilic cyclization. The acid catalyst facilitates this step by protonating the carbonyl group of the side chain, which is then attacked by the electron-rich aromatic ring.

Dehydration: The resulting cyclic intermediate, a dihydroquinolin-4-ol derivative, is then dehydrated under the acidic conditions to form a dihydroquinoline.

Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline (B57606) product. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the imine intermediate (acting as a hydrogen acceptor) that is formed during the reaction. youtube.com

The Doebner-Miller reaction, catalyzed by acids like perchloric acid, provides a powerful route to a wide array of substituted quinolines, which are important structural motifs in many biologically active compounds. wikipedia.orgsynarchive.com

Advanced Structural Elucidation and Solid State Characterization of Anilinium Perchlorate

X-ray Diffraction Studies

X-ray diffraction (XRD) has been a pivotal technique in elucidating the three-dimensional arrangement of atoms within anilinium perchlorate (B79767) crystals and the morphology of related polymer films.

Single Crystal X-ray Diffraction Analysis of Anilinium Perchlorate

Single crystal X-ray diffraction studies have precisely determined the crystal structure of anilinium perchlorate. The compound crystallizes in the orthorhombic system with the noncentrosymmetric space group P2₁2₁2₁. vulcanchem.comresearchgate.net This specific arrangement is crucial as the lack of a center of symmetry is a prerequisite for second-order nonlinear optical properties. The structure consists of anilinium cations (C₆H₅NH₃⁺) and perchlorate anions (ClO₄⁻) linked together. vulcanchem.comresearchgate.net In the anilinium cation, the protonation of the amine group leads to a geometry that deviates from the ideal D6h symmetry of a simple benzene (B151609) ring to one that is closer to C2v symmetry. researchgate.net

Derivatives of anilinium perchlorate have also been synthesized and structurally characterized. For instance, 4-bromoanilinium perchlorate crystallizes in the triclinic system with the centrosymmetric space group P-1. mdpi.com Another derivative, 4-carboxyanilinium perchlorate monohydrate, crystallizes in the monoclinic system with the space group P21/c. jocpr.comjocpr.com The crystal structure of 4-iodoanilinium perchlorate shows that the ions are connected in a three-dimensional network. nih.gov Similarly, 4-cyanoanilinium perchlorate crystallizes in the triclinic system and forms a one-dimensional network. nih.gov

Table 1: Crystallographic Data for Anilinium Perchlorate and its Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Anilinium perchlorate | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | - | vulcanchem.comresearchgate.net |

| 4-Bromoanilinium perchlorate | Triclinic | P-1 | 5.0752 | 7.0540 | 13.5360 | 91.073 | 90.991 | 105.052 | 2 | mdpi.com |

| 4-Carboxyanilinium perchlorate monohydrate | Monoclinic | P21/c | - | - | - | - | - | - | - | jocpr.comjocpr.com |

| 4-Cyanoanilinium perchlorate | Triclinic | P-1 | 4.9905 | 6.9465 | 13.998 | 94.87 | 95.68 | 103.99 | 2 | nih.gov |

Hydrogen Bonding Network Analysis within Crystal Lattices

The crystal packing of anilinium perchlorate is significantly stabilized by an extensive network of hydrogen bonds. vulcanchem.comresearchgate.net These interactions occur between the hydrogen atoms of the anilinium cation's ammonium (B1175870) group (-NH₃⁺) and the oxygen atoms of the perchlorate anion (ClO₄⁻). vulcanchem.comresearchgate.net This N-H···O hydrogen bonding is a dominant feature, creating a three-dimensional network that links the cations and anions. researchgate.netnih.gov The presence of these strong hydrogen bonds prevents the free rotation of the -NH₃⁺ group along the N-C bond at room temperature, a phenomenon often observed in other anilinium compounds. researchgate.net

In substituted anilinium perchlorates, similar hydrogen bonding patterns are observed. For example, in 4-bromoanilinium perchlorate, N-H···O hydrogen bonds are the dominant interactions, linking the molecules into extended chains. mdpi.com In the case of 4-carboxyanilinium perchlorate monohydrate, the hydrogen bonding network connects the 4-carboxyanilinium cation and the perchlorate anion. jocpr.comjocpr.com For 3-aminoanilinium perchlorate, the crystal structure reveals a three-dimensional superstructure formed by an extensive hydrogen-bonding network involving N-H···O, N-H···N, and C-H···π interactions. nih.gov

Powder X-ray Diffraction of Polyaniline Films

Powder X-ray diffraction (PXRD) is employed to assess the crystallinity of polyaniline (PANI) films doped with perchloric acid. The XRD patterns of these films typically show a combination of broad, amorphous humps and some sharper peaks, indicating a semi-crystalline nature. researchgate.netresearchgate.net The presence of crystalline domains within the amorphous polymer matrix is a result of the ordering of polymer chains induced by the dopant. For instance, PANI doped with perchloric acid has been shown to exhibit better crystallinity compared to PANI doped with other acids like nitric acid. researchgate.netbanglajol.info The diffraction patterns of PANI films often display characteristic peaks, with one notable broad peak appearing around 2θ = 23.6°. researchgate.net In some cases, a sharp peak at a low angle (e.g., 2θ = 6.41°) has been observed, attributed to the neat PANI structure. mdpi.com

Spectroscopic Characterization Techniques

A suite of spectroscopic methods provides further insight into the molecular structure, bonding, and electronic properties of anilinium perchlorate and its polymeric derivatives.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups present in anilinium perchlorate and confirming its formation. The spectra clearly show vibrational modes corresponding to both the anilinium cation and the perchlorate anion. vulcanchem.comresearchgate.netjocpr.com

Key vibrational bands observed in the spectra of anilinium perchlorate include:

A strong absorption from the perchlorate ion (ClO₄⁻) is typically seen in the range of 1068-1121 cm⁻¹. vulcanchem.com

The antisymmetric and symmetric stretching modes of the anilinium -NH₃⁺ group are found between 2800 and 3200 cm⁻¹. jocpr.com

Bending modes for the -NH₃⁺ group appear around 1609 cm⁻¹ (asymmetric) and 1510-1573 cm⁻¹ (symmetric). jocpr.com

Aromatic C=C stretching vibrations are observed near 1636 cm⁻¹. vulcanchem.com

The C-N stretching vibration is identified around 1238 cm⁻¹. vulcanchem.com

Aromatic C-H in-plane bending vibrations are located at approximately 1125 cm⁻¹. vulcanchem.com

These experimentally observed frequencies can deviate from those of the free ions due to the influence of the hydrogen bonding network within the crystal. jocpr.com

Table 2: Key FT-IR and Raman Vibrational Assignments for Anilinium Perchlorate

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| ClO₄⁻ stretch | 1068-1121 | IR | vulcanchem.com |

| -NH₃⁺ antisymmetric stretch | 3044 | IR | jocpr.com |

| -NH₃⁺ symmetric stretch | 2922 | IR | jocpr.com |

| -NH₃⁺ antisymmetric bend | 1609 | IR/Raman | jocpr.com |

| -NH₃⁺ symmetric bend | 1510-1573 | IR/Raman | jocpr.com |

| Aromatic C=C stretch | 1636 | IR | vulcanchem.com |

| C-N stretch | 1238 | IR | vulcanchem.com |

| Aromatic C-H in-plane bend | 1125 | IR | vulcanchem.com |

UV-Visible Spectroscopy for Electronic Structure and Doping Level Assessment

UV-Visible spectroscopy is instrumental in characterizing the electronic structure and assessing the doping level of polyaniline films. The UV-Vis spectrum of undoped polyaniline (emeraldine base) typically shows two absorption bands around 340 nm and 638 nm. niscpr.res.in The former is assigned to the π-π* transition of the benzenoid rings, while the latter corresponds to a charge-transfer excitation-like transition. niscpr.res.inarabjchem.org

Upon doping with an acid like perchloric acid, the electronic structure of polyaniline is altered, which is reflected in the UV-Vis spectrum. The doped, conducting form of polyaniline (emeraldine salt) exhibits characteristic absorption bands around 340 nm, 430 nm, and a broader absorption at approximately 830 nm. niscpr.res.in These bands correspond to electronic transitions from the valence band to the polaron band, which is indicative of the conducting state of the polymer. niscpr.res.in The intensity and position of these bands can be influenced by the type of dopant acid and the solvent used. niscpr.res.inirjet.net For instance, the UV-Vis spectra of polyaniline doped with perchloric acid show these characteristic peaks, confirming the successful protonation and formation of the conducting emeraldine (B8112657) salt. niscpr.res.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules by analyzing the magnetic properties of atomic nuclei. tsfx.edu.au In the study of anilinium perchlorate and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are employed to understand the local chemical environments. tdl.orgznaturforsch.com

¹H NMR spectroscopy provides information about the number and arrangement of hydrogen atoms in a molecule. physicsandmathstutor.com For anilinium-based compounds, the chemical shifts of the aromatic protons are of particular interest. znaturforsch.com These shifts can be influenced by the presence of various functional groups on the aniline (B41778) ring. znaturforsch.com

¹³C NMR spectroscopy, on the other hand, reveals the different carbon environments within a molecule. physicsandmathstutor.com The number of distinct peaks in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. tsfx.edu.au For anilinium perchlorate, this technique helps to confirm the structure of the anilinium cation and to study changes during polymerization.

Detailed ¹H and ¹³C NMR data for anilinium perchlorate itself are not extensively detailed in the provided search results, which focus more on derivatives and reaction products. However, the principles of NMR suggest that the protonation of the amine group to form the anilinium cation (C₆H₅NH₃⁺) would lead to distinct shifts in the NMR spectra compared to neutral aniline. The aromatic protons and carbons would experience a change in their electronic environment due to the positively charged -NH₃⁺ group.

Table 1: General Principles of NMR Spectroscopy

| Technique | Information Provided | Key Features in Anilinium Compounds |

|---|---|---|

| ¹H NMR | Number and type of hydrogen atoms. | Chemical shifts of aromatic and amine protons. |

| ¹³C NMR | Number and type of carbon atoms. | Chemical shifts of aromatic carbons. |

In Situ Spectroscopic Methods (e.g., FTIR, XPS) in Electrochemical Processes

In situ spectroscopic techniques are crucial for studying the changes that occur at an electrode surface during electrochemical reactions, such as the electropolymerization of aniline in the presence of perchloric acid. researchgate.netnih.gov

In Situ Fourier Transform Infrared (FTIR) Spectroscopy allows for the vibrational modes of molecules at the electrode-electrolyte interface to be monitored in real-time. researchgate.net During the electropolymerization of aniline, FTIR can identify the formation of key chemical bonds and the transformation of aniline monomers into polyaniline (PANI). researchgate.netbanglajol.info Characteristic absorption bands for benzenoid and quinoid rings, as well as different types of C-N bonds, provide evidence for the redox processes occurring, similar to those in the parent polyaniline. tsijournals.com Studies have shown that during the oxidation of aniline, specific vibrational bands corresponding to the polymer backbone and the dopant anion (perchlorate) can be observed. researchgate.net

In Situ X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the species at the electrode surface. nih.govacs.org In the context of aniline electropolymerization, XPS can confirm the presence of the perchlorate dopant within the PANI film and determine the oxidation states of the nitrogen and carbon atoms. nih.govresearchgate.net This is vital for understanding the doping mechanism and the electronic structure of the resulting conductive polymer. nih.gov For instance, XPS analysis has been used to characterize the chemical structure of piperazine-aniline copolymers synthesized electrochemically, shedding light on the resulting material's composition. nih.gov

Morphological and Microstructural Analysis

The morphology and microstructure of materials derived from anilinium perchlorate, particularly polyaniline, significantly influence their properties and potential applications.

Scanning Electron Microscopy (SEM) of Polymer Nanostructures

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of materials at the micro- and nanoscale. researchgate.net When perchloric acid is used as a dopant in the chemical or electrochemical polymerization of aniline, the resulting polyaniline (PANI) can exhibit a variety of nanostructures. banglajol.infoscientific.net

Research has demonstrated that the concentration of perchloric acid can influence the morphology of the PANI films. researchgate.netresearchgate.net For instance, at different molar concentrations of HClO₄, PANI has been observed to form structures ranging from granular to more defined nanorods or nanofibers. banglajol.inforesearchgate.net One study found that using perchloric acid as a dopant in the chemical oxidation polymerization of aniline could produce shape-controllable PANI nanostructures, including fibrous and "hairy-PANI" morphologies with fiber diameters around 300 nm. scientific.net Another investigation revealed that PANI synthesized with 1 M and 2 M HClO₄ resulted in different surface topographies. researchgate.net SEM images have shown that PANI doped with perchloric acid can form distinct nanorod structures with an average size of 150-250 nm. banglajol.info

Table 2: Influence of Perchloric Acid Concentration on PANI Morphology (SEM Observations)

| HClO₄ Concentration | Observed Morphology | Reference |

|---|---|---|

| 0.01 M | Granular structures | researchgate.net |

| 0.1 M | More defined structures | researchgate.net |

| 1 M | Nanofibrous, Nanorods | banglajol.inforesearchgate.netresearchgate.net |

| 2 M | Varied surface topography | researchgate.net |

Scanning Tunneling Microscopy (STM) of Adsorption and Polymerization at Electrode Surfaces

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique that can visualize surfaces at the atomic level, making it invaluable for studying the initial stages of adsorption and polymerization at electrode surfaces. dntb.gov.uad-nb.info

In situ STM studies of aniline on a Au(111) single-crystal electrode in a perchloric acid solution have provided molecular-level details of the electropolymerization process. acs.orgacs.orgnih.gov At the onset potential for aniline oxidation (around 0.8 V), aniline molecules and perchlorate anions were found to co-adsorb on the gold surface, forming a highly ordered (3 × 2√3) structure. acs.orgacs.orgnih.gov This ordered adlayer consists of intermingled aniline molecules and perchlorate anions arranged in zigzagging chains. acs.orgnih.gov

Upon increasing the potential to 0.9 V or higher, the oxidation and polymerization of aniline are initiated. acs.orgnih.gov The aniline molecules within the ordered structure readily couple to form linear polymeric chains, which are predominantly aligned in specific crystallographic directions of the gold substrate. acs.orgnih.gov Interestingly, the rate of polymerization was observed to be slower in perchloric acid compared to sulfuric acid, and the resulting PANI molecules tended to be shorter and aggregate on the electrode surface. acs.orgnih.gov This highlights the significant role of the perchlorate anion in controlling the conformation and texture of the resulting polymer film. acs.orgnih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Molecular Structure and Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of anilinium derivatives, including aniline (B41778) perchlorate (B79767). mdpi.comnih.gov DFT calculations, which are based on the electron density of a system, allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. nih.gov

For instance, in studies of substituted anilinium perchlorates like 4-bromoanilinium perchlorate and 2,4-dichloroanilinium perchlorate, DFT calculations have been employed to optimize the ground state geometry. mdpi.comresearchgate.net These calculations often use basis sets such as B3LYP/6-311++(d,p) or M06-2X/6-311++G(2df,2dp) to achieve a high level of accuracy. mdpi.comresearchgate.net The optimized structures from these calculations are then used for further analysis of the molecule's properties. mdpi.com

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structures of these compounds. mdpi.comresearchgate.net DFT studies, often complemented by Natural Bond Orbital (NBO) analysis, help in understanding these interactions. mdpi.comresearchgate.net For example, in 4-bromoanilinium perchlorate, N-H⋯O hydrogen bonds are the dominant interactions that link the molecules into extended chains. mdpi.comsemanticscholar.org NBO analysis can further quantify the stabilization energies associated with these interactions, revealing significant electron delocalization around the aromatic ring. mdpi.comsemanticscholar.org

Vibrational Spectra Prediction and Interpretation

Computational methods, particularly DFT, are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of aniline perchlorate and its derivatives. researchgate.netresearchgate.net By calculating the vibrational frequencies and their corresponding modes, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.netresearchgate.net This correlation between theoretical and experimental data provides a detailed understanding of the molecule's vibrational properties. researchgate.net

For example, in the study of p-nitroanilinium perchlorate, DFT calculations at the B3LYP and HSEH1PBE levels were used to simulate the IR and Raman spectra. researchgate.net The assignments of vibrational modes were then performed based on the relative contributions of various internal coordinates. researchgate.net Similarly, for anilinium perchlorate, computed vibrational frequencies have been used to determine the types of molecular motions associated with each experimental band. researchgate.net The nine normal modes of the isolated perchlorate group, for instance, manifest as four distinct bands in the vibrational spectra. researchgate.net

The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data, and scaling factors may be applied to improve the agreement. researchgate.net This combined experimental and theoretical approach is crucial for the comprehensive characterization of these materials. researchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on aniline perchlorate. mdpi.comresearchgate.net The energies of the HOMO and LUMO, and the resulting energy gap, provide insights into the chemical reactivity, kinetic stability, and electronic properties of the molecule. jmaterenvironsci.comresearchgate.net

In the case of 4-bromoanilinium perchlorate, DFT calculations at the B3LYP/6-311++(d,p) level determined the HOMO and LUMO energies to be -7.273 eV and -3.169 eV, respectively, resulting in an energy gap of 4.104 eV. mdpi.comsemanticscholar.org The localization of the HOMO primarily on the perchlorate anion and the LUMO on the aromatic ring suggests that electron transfer occurs via intermolecular interactions between the cation and anion. mdpi.com A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. jmaterenvironsci.com

For p-nitroanilinium perchlorate, FMO analysis revealed that the HOMO is mainly localized on the perchlorate group, while the LUMO is distributed on the nitroanilinium group, indicating a charge transfer from the perchlorate to the nitroanilinium moiety upon electronic transition. researchgate.net The calculated energy gaps for this compound were 4.5451 eV (B3LYP) and 4.3780 eV (HSEH1PBE). researchgate.net These FMO studies are crucial for understanding the charge transfer mechanisms and potential nonlinear optical (NLO) properties of these materials. mdpi.comresearchgate.net

Mechanistic Modeling via Computational Simulations

Computational simulations are vital for elucidating the reaction mechanisms involving aniline perchlorate. chemrxiv.orgnih.gov These models can provide a detailed, step-by-step understanding of chemical transformations, which can be difficult to observe experimentally. mdpi.com

For instance, in the context of the electrochemical oxidation of aniline derivatives, mechanistic modeling helps to understand the electron transfer processes and the formation of various products. mdpi.com Similarly, the combustion of ammonium (B1175870) perchlorate, a related compound, has been studied by decoupling the complex process into solid-phase pyrolysis and gas-phase oxidation, with molecular dynamics simulations identifying key pyrolysis products and reaction mechanisms. chemrxiv.org

Energy Profiles and Transition State Determination

A key aspect of mechanistic modeling is the determination of energy profiles and transition states for a given reaction. numberanalytics.com By mapping the potential energy surface, computational methods can identify the minimum energy pathways for reactions, locate the transition state structures, and calculate the activation energies. numberanalytics.com This information is fundamental to understanding the kinetics and feasibility of a chemical process. numberanalytics.com

While specific studies on the energy profiles and transition states for reactions directly involving aniline perchlorate are not extensively detailed in the provided context, the principles are widely applied in computational chemistry. For example, in the formation of 4,4′-methylene diphenyl diamine from aniline and formaldehyde, the G3MP2B3 composite quantum chemical method was used to propose a molecular mechanism with eight elementary reaction steps, including the characterization of transition states. mdpi.com Such approaches could be applied to understand the thermal decomposition or other reactions of aniline perchlorate.

Solvent Effects in Reaction Dynamics

The surrounding solvent can significantly influence the dynamics and outcome of a chemical reaction. researchgate.net Computational models can account for these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. researchgate.netacs.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants (IEFPCM, CPCM), are commonly used to calculate solvation free energies and to model reactions in solution. researchgate.netacs.org The SMD (Solvation Model based on Density) model is another advanced continuum model that has shown good agreement with experimental data for organic solvents. acs.orgacs.org For instance, the relative pKa values of anilinium derivatives have been successfully calculated in various solvents using the DFT/B3LYP approach with the IEFPCM solvation model. researchgate.net

Explicit solvent models, while computationally more demanding, can provide a more detailed picture of solvent-solute interactions, including specific hydrogen bonding. acs.org The choice between implicit and explicit models depends on the specific system and the level of detail required. acs.org Studies on substituted anilines have utilized quantum chemical calculations to understand their interactions in different solvent environments, which is crucial for applications like chromatography. mdpi.com

Structural Predictions and Conformation Analysis

Computational methods are essential for predicting the three-dimensional structure and analyzing the various possible conformations of molecules like aniline perchlorate. mdpi.comnumberanalytics.com Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. numberanalytics.com

For aniline and its derivatives, DFT and other quantum mechanical methods are used to perform conformational analysis and determine the most stable structures. numberanalytics.comsci-hub.se This is critical because the conformation of a molecule can significantly influence its physical, chemical, and biological properties. numberanalytics.com For example, the generation of 3D conformers is a fundamental step in most computational drug discovery processes. nih.gov

In the context of anilinium perchlorate and its derivatives, computational studies have successfully predicted crystal structures that are in good agreement with experimental X-ray diffraction data. mdpi.com For instance, the crystal structure of 4-bromoanilinium perchlorate was determined to be triclinic with the space group P-1, and these findings were supported by DFT calculations. mdpi.comsemanticscholar.org These structural predictions are crucial for understanding the solid-state packing and intermolecular interactions that govern the material's properties. mdpi.com

Advanced Applications in Chemical Research and Materials Science

Development of Conducting Polymers based on Aniline (B41778) and Perchloric Acid

Polyaniline (PANI) is a well-studied conducting polymer recognized for its tunable conductivity, environmental stability, and straightforward acid-base doping/dedoping process. nih.gov Perchloric acid is frequently used as a dopant to protonate the emeraldine (B8112657) base form of polyaniline, transforming it from an electrical insulator into a conductive emeraldine salt. nih.gov This process is crucial for tailoring the polymer's properties for various applications.

Synthesis of Polyaniline Nanostructures and Morphology Control

The morphology of polyaniline nanostructures can be precisely controlled during synthesis by adjusting reaction conditions, with perchloric acid playing a key role as the dopant. scientific.net Researchers have successfully synthesized shape-controllable PANI nanostructures, ranging from fibers to more complex "hairy-PANI," through chemical oxidation polymerization. scientific.net

Control over the final morphology is achieved by manipulating parameters such as the reaction temperature and the molar ratio of aniline to the oxidant, ammonium (B1175870) persulfate (APS). scientific.net For instance, adding extra aniline during the later stages of polymerization can induce the formation of hairy-fiber morphologies. scientific.net The concentration of perchloric acid itself also significantly influences the resulting structure. Studies using scanning electron microscopy (SEM) have shown that varying the perchloric acid concentration from 0.01 M to 2 M leads to distinct morphological changes in the synthesized PANI. researchgate.net While methods like interfacial polymerization can produce nanofibers, the specific conditions and dopants used are critical in determining the final nanostructure, which can range from tubular and spherical to dendritic and belt-like forms. daneshyari.com

Table 1: Influence of Synthesis Parameters on Polyaniline Morphology This table is interactive. Click on the headers to sort the data.

| Parameter Adjusted | Resulting Morphology | Dopant System | Reference |

|---|---|---|---|

| Addition of extra aniline in later phase | Hairy-PANI nanofibers | Perchloric Acid | scientific.net |

| Adjusting reactive temperature | Controlled fiber diameter (e.g., 300nm) | Perchloric Acid | scientific.net |

| Varying acid concentration (0.01 M to 2 M) | Distinct morphological changes | Perchloric Acid | researchgate.net |

| Tuning organic solvent polarity | Tubular, spherical, polyhedral, dendritic | Two-phase system | daneshyari.com |

Electrochemical Properties and Redox Behavior

Polyaniline is electrochemically active and can exist in three primary oxidation states: the fully reduced leucoemeraldine (LE), the half-oxidized emeraldine (E), and the fully oxidized pernigraniline (P). conicet.gov.ar The reversible oxidation and reduction between these states form the basis of PANI's electrochemical applications. conicet.gov.ar The emeraldine form, when protonated by an acid like perchloric acid to form the emeraldine salt (ES), is the electrically conducting state. nih.govconicet.gov.ar

Structure-Property Relationships in Doped Polymers

A direct relationship exists between the synthesis conditions, the resulting structure of the perchloric acid-doped PANI, and its functional properties, particularly electrical conductivity. Polyaniline synthesized electrochemically in an aqueous solution of aniline and perchloric acid at varying current densities results in polymers with different doped states. researchgate.net These doped polymers exhibit significantly higher crystallinity and electrical conductivity compared to their undoped counterparts. researchgate.net

The choice of dopant anion has a profound effect on the packing distances between polymer chains, which in turn influences the material's bulk properties. nih.gov For instance, the conductivity of polyaniline is known to depend on the type of anion from the acid used during protonation. conicet.gov.ar X-ray diffraction (XRD) patterns confirm that PANI doped with strong acids can be crystalline in nature, a feature that contributes to its conductivity. espublisher.com However, the conductivity of PANI synthesized with perchloric acid at room temperature has been measured at the 10⁻¹ S·cm⁻¹ level. scientific.net Heating or aging the doped polymer in air can lead to an irreversible degradation of both its crystalline structure and electrical properties. researchgate.net

Nonlinear Optical (NLO) Material Research

The salt formed between aniline and perchloric acid, anilinium perchlorate (B79767), is classified as a semi-organic material and has attracted considerable interest for its nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in optical data storage, signal processing, and frequency conversion, as they can alter the properties of light passing through them. nih.govias.ac.in

Design and Growth of Anilinium Perchlorate NLO Crystals

Single crystals of anilinium perchlorate (AP) suitable for NLO applications are typically grown from solution using the slow evaporation technique. researchgate.netresearchgate.net The choice of solvent is a critical factor that influences the crystal's habit, or external shape. Researchers have studied the crystallization of AP from a variety of solvents, including n-hexane, acetonitrile (B52724), toluene, acetone (B3395972), ethanol (B145695), methanol (B129727), and water. researchgate.net This has resulted in crystals with diverse habits such as needles, platelets, bars, and cuboids. researchgate.net

Despite the variation in external shape, the fundamental crystal structure remains consistent. X-ray diffraction studies have confirmed that anilinium perchlorate crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁, regardless of the solvent used for growth. researchgate.netresearchgate.net This non-centrosymmetric structure is a prerequisite for second-order NLO activity. washington.edu The crystals exhibit a predominant growth direction along the (2 0 1) plane. researchgate.net

Table 2: Crystal Data for Anilinium Perchlorate This table provides crystallographic information for Anilinium Perchlorate.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.netresearchgate.net |

| a | 5.895(3) Å | researchgate.net |

| b | 7.505(5) Å | researchgate.net |

| c | 18.909(7) Å | researchgate.net |

| V | 836.6 ų | researchgate.net |

| Z | 4 | researchgate.net |

Second and Third Order Nonlinear Optical Studies

The NLO properties of anilinium perchlorate have been investigated to determine its potential for optical device applications. Second-order NLO properties are often characterized by second harmonic generation (SHG), a process where light of a specific frequency is converted to light with double that frequency. ias.ac.in

Powder Kurtz-Perry measurements performed on anilinium perchlorate have demonstrated its SHG efficiency. The effective nonlinearity was estimated to be 2.8 times greater than that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another study reported the SHG efficiency as being 0.21 times that of KDP. researchgate.net The search for materials with high third-order NLO susceptibility is also a significant area of research for applications in all-optical signal processing. rsc.org While detailed third-order NLO studies on anilinium perchlorate are less common, related compounds like L-Leucinium Perchlorate have been investigated for both their second and third-order NLO properties using techniques such as the Z-scan method. researchgate.net The aniline molecule itself plays a crucial role in the observed second harmonic generation. researchgate.net

Catalytic Research Applications

The compound of aniline and perchloric acid, forming anilinium perchlorate, is situated within the broader context of perchloric acid's significant role as a powerful catalyst in organic chemistry. ctc-n.org Perchloric acid and its salts are recognized for their catalytic activity in a variety of organic transformations, including esterifications, cationic polymerizations, isomerizations, and rearrangements. ctc-n.orgmdpi.com Its utility stems from its nature as a superacid, meaning it is one of the strongest known acids, which allows it to facilitate reactions requiring a highly acidic environment. nih.gov

Perchloric Acid as a Brønsted Acid Catalyst in Organic Synthesis

Perchloric acid (HClO₄) serves as a potent Brønsted acid catalyst in numerous organic synthesis applications due to its exceptionally strong acidic properties. nih.govresearchgate.net It is effective in promoting reactions such as esterifications, nitrations, and sulfonations by creating an acidic environment conducive to these transformations. nih.govresearchgate.net The high acidity of perchloric acid, with a pKa value around -15, is a primary driver of its catalytic power. nih.gov Its conjugate base, the perchlorate ion (ClO₄⁻), is weakly nucleophilic and non-coordinating, which is advantageous as it prevents interference with the catalytic cycle and avoids unwanted side reactions. nih.gov

Detailed research has demonstrated the efficacy of perchloric acid in catalyzing carbon-carbon bond formation. For instance, the direct addition of β-dicarbonyl compounds to secondary alcohols and alkenes can be achieved using as little as 1 mol % of perchloric acid. researchgate.net Mechanistic studies, including kinetic analyses and racemization experiments, have provided unambiguous proof of an S_N1 pathway for these addition reactions. researchgate.netscienoc.com Density Functional Theory (DFT) calculations have further rationalized the superior catalytic ability of HClO₄ compared to other Brønsted acids like triflic acid (TfOH) and sulfuric acid (H₂SO₄), showing it to be a stronger promoter for the formation of carbocation intermediates. researchgate.netscienoc.com This catalytic system is noted for its alignment with green chemistry principles, as it allows for direct reactions where water is the only byproduct. researchgate.net

The following table compares the effectiveness of various Brønsted acids in a model reaction between acetylacetone (B45752) and 1-phenylethanol, highlighting the superior performance of perchloric acid.

| Catalyst (1 mol %) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|

| HCl | 17 | 0 | scienoc.com |

| HBF₄ | 17 | 0 | scienoc.com |

| HNO₃ | 17 | 0 | scienoc.com |

| H₂SO₄ | 17 | 9 | scienoc.com |

| TfOH | 17 | 78 | scienoc.com |

| HClO₄ | 17 | 92 | scienoc.com |

Heterogeneous Catalysis in Organic Synthesis

To enhance catalyst recoverability and reusability, perchloric acid has been successfully immobilized onto solid supports, creating efficient heterogeneous catalysts. researchgate.netmdpi.com These supported catalysts are particularly valuable in developing environmentally benign and sustainable synthetic methodologies. researchgate.net

One prominent example is silica-supported perchloric acid (HClO₄-SiO₂), which has been employed as a recyclable heterogeneous catalyst. mdpi.comresearchgate.net This catalyst has proven effective in the addition of β-dicarbonyl compounds to various substrates, often providing yields comparable to or even higher than its homogeneous counterpart. researchgate.netresearchgate.net A key advantage of HClO₄-SiO₂ is its ease of recovery and reusability; it can be readily recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. researchgate.netresearchgate.net For instance, it has been successfully reused for up to four consecutive runs in the addition of β-dicarbonyls to alcohols. researchgate.netresearchgate.net

Another development in this area is graphite-supported perchloric acid (HClO₄-C). mdpi.comnih.gov This catalyst has been utilized for the one-pot, multi-component synthesis of amidoalkyl naphthols under solvent-free conditions. mdpi.comnih.gov This thermal, solvent-free approach offers several advantages, including simplified work-up procedures, shorter reaction times, and higher product yields. mdpi.com The HClO₄-C catalyst also demonstrates remarkable reactivity and recyclability. mdpi.com

The table below illustrates the reusability of graphite-supported perchloric acid (HClO₄-C) in the synthesis of 1-amidoalkyl-2-naphthol derivatives.

| Run | Yield (%) | Source |

|---|---|---|

| 1 | 81 | mdpi.com |

| 2 | 80 | mdpi.com |

| 3 | 79 | mdpi.com |

| 4 | 76 | mdpi.com |

| 5 | 76 | mdpi.com |

Specialized Research Applications (e.g., Transducer in Sensor Platforms)

In the field of materials science, the interaction between aniline and strong acids like perchloric acid is fundamental to the creation of conductive polymers, particularly polyaniline (PANI), which serves as a key material in chemical sensor technology. mdpi.comnih.gov When aniline is polymerized or "doped" with a strong acid, it forms a conductive salt. Doping with perchloric acid yields polyaniline perchlorate, a material whose electrical and optical properties are sensitive to its chemical environment, making it an excellent candidate for the transducer stage in various sensors. mdpi.com

The transducer is the core component of a sensor that converts a chemical or physical change into a measurable signal. Polyaniline-based thin films are used in potentiometric, amperometric, conductometric, impedimetric, and capacitive transducer stages. mdpi.com The working principle relies on the ability of the PANI film to change its properties upon exposure to specific analytes. mdpi.com For example, PANI's conductivity is highly dependent on its protonation state. semanticscholar.org In pH sensors, the PANI film reversibly undergoes protonation and deprotonation, changing from a green conductive form in acidic media to a blue, less conductive form in alkaline media. semanticscholar.org This change can be detected as a shift in impedance, capacitance, or optical absorbance, forming the basis of the sensor's response. mdpi.comsemanticscholar.org

Research has demonstrated the application of PANI-based materials in various sensor platforms. Thin films of PANI nanocomposites have been successfully applied as impedimetric and capacitive transducers for pH sensing. mdpi.com In another application, a polyaniline-functionalized fiber optic surface plasmon resonance (SPR) sensor was developed for pH monitoring, where the PANI layer, synthesized via electroless polymerization on a platinum catalyst, acts as the pH-sensitive layer. nih.gov Furthermore, copolymers such as poly(aniline-co-o-aminophenol) have been investigated for the electrochemical detection of perchlorate ions, indicating the direct relevance of aniline-based polymers in sensing the perchlorate anion itself. researchgate.net These applications highlight how the product of aniline and perchloric acid chemistry—doped polyaniline—functions as a versatile transducer material, enabling the detection of a wide range of chemical species.

Analytical Methodologies for Research Sample Characterization

Chromatographic Techniques for Compound Separation and Quantification in Research Matrices

Chromatographic methods are fundamental to the analysis of anilinium perchlorate (B79767), enabling the separation of aniline (B41778) and its derivatives from complex sample mixtures. Both gas and liquid chromatography are widely employed for this purpose.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like aniline. epa.govepa.gov The United States Environmental Protection Agency (US EPA) has established Method 8131 for determining the concentration of aniline and its derivatives in environmental samples using GC. epa.govepa.gov This method is applicable to aqueous matrices and can be adapted for other sample types with appropriate validation. epa.gov

For effective analysis, derivatization is often employed to improve the volatility and thermal stability of aniline and related compounds. A common approach involves a two-step derivatization where acetate (B1210297) derivatives are first formed by adding acetic anhydride (B1165640) to aqueous samples, followed by reaction with trifluoroacetic anhydride. oup.com These N-acetylated and N-trifluoroacetylated products can be readily separated and quantified using either packed or capillary GC columns. oup.com

The choice of column is critical for achieving optimal separation. While packed columns with stationary phases like 3% OV-17 on Chrom W have been used, capillary columns, such as those coated with SE-54 or HP-INNOWAX, often provide superior resolution. epa.govoup.comiospress.nl For instance, an HP-INNOWAX polar column has been shown to produce well-shaped aniline peaks without significant tailing, which can be an issue with other column types. iospress.nl

Detection is typically accomplished using a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds like aniline. epa.gov Alternatively, an electron capture detector (ECD) can be used, especially when high sensitivity is required, with on-column detection limits as low as 0.33 picomoles having been reported for derivatized amines. oup.com

Table 1: Exemplary GC Parameters for Aniline Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | 3% OV-17 on 80/100 Chrom W (packed) oup.com | HP-INNOWAX (30 m x 0.25 mm x 0.5 µm) (capillary) iospress.nl |

| Oven Temperature | 155°C oup.com | Not specified |

| Carrier Gas | Helium, 60 ml/min oup.com | Not specified |

| Detector | Flame Ionization Detector (FID) oup.com | Mass Spectrometry (MS) iospress.nl |

| Derivatization | Acetic anhydride followed by trifluoroacetic anhydride oup.com | Not required iospress.nl |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally labile aniline derivatives. A variety of HPLC methods have been developed for the analysis of aniline and its degradation products in different matrices. rsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. rsc.orgnih.gov In this technique, a nonpolar stationary phase (e.g., C18, C8, or C4) is used with a polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. rsc.orgsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The selection of the column and mobile phase composition is crucial for achieving the desired separation. For instance, a study comparing C18, C8, and C4 columns for the simultaneous analysis of aniline and its degradation products found that the C4 column provided the best chromatographic results. rsc.org The mobile phase often consists of acetonitrile or methanol and a buffer, such as acetate or phosphate (B84403), to control the pH and improve peak shape. rsc.orgsielc.comsielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Detection in HPLC is commonly performed using a UV detector, with the detection wavelength set at a value where the analytes exhibit strong absorbance, such as 200 nm or 254 nm. sielc.comsigmaaldrich.com Photodiode array (PDA) detectors can also be employed to acquire full UV spectra, aiding in peak identification and purity assessment. rsc.org The limit of detection for aniline using HPLC can be as low as 10 parts per billion (ppb). sielc.com

Table 2: Representative HPLC Conditions for Aniline Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com | Discovery C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | C4 column rsc.org |

| Mobile Phase | Acetonitrile/Water with 0.05% Sulfuric Acid sielc.com | Methanol/Water (60:40) sigmaaldrich.com | Methanol/Acetate Buffer (10 mM, pH 5) (60:40) rsc.org |

| Flow Rate | 1.0 ml/min sielc.com | 1.0 ml/min sigmaaldrich.com | 1.0 ml/min rsc.org |

| Detection | UV at 200 nm sielc.com | UV at 254 nm sigmaaldrich.com | PDA at 270 nm rsc.org |

Spectrometric Detection Methods for Anilinium Perchlorate and Related Compounds

Spectrometric techniques are indispensable for the identification and structural characterization of anilinium perchlorate and its analogs. Mass spectrometry and surface-enhanced Raman spectroscopy are particularly powerful in this regard.

Mass Spectrometry (MS) Techniques

Mass spectrometry, often coupled with a chromatographic separation technique like GC or HPLC, is a highly specific and sensitive method for the analysis of aniline and its derivatives. d-nb.infonih.gov

In GC-MS, after the analytes are separated on the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the analyte. For instance, in the analysis of derivatized aniline, a strong molecular ion at m/z 343 can be used for positive identification. nih.gov Tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity compared to single quadrupole GC-MS. d-nb.info

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, offering the advantage of direct injection of aqueous samples without the need for derivatization. d-nb.info However, the ionization efficiency in LC-MS can be a limiting factor for certain compounds, such as ortho-chloroaniline derivatives. d-nb.info Atmospheric-pressure chemical ionization (APCI) is a common ionization source used in LC-MS for aniline analysis. It's important to be aware that under APCI conditions, artifact formation can occur, leading to the generation of ions such as protonated azobenzene (B91143) (m/z 183) and protonated azoxybenzene (B3421426) (m/z 199) from the oxidative dimerization of aniline. nih.govacs.org

Recent advancements have explored two-color laser time-of-flight mass spectrometry for the analysis of liquid aniline aerosol particles. nih.govacs.org In this technique, an infrared laser is used to evaporate the aerosol particle, followed by ionization with a UV laser, which has been shown to significantly increase the ion signal. nih.govacs.org

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces, typically gold or silver. scirp.orgrsc.org This technique has been successfully applied to the study of aniline and its derivatives. scirp.org

The SERS effect arises from both electromagnetic and chemical enhancement mechanisms. The electromagnetic enhancement is due to the excitation of localized surface plasmons on the metal nanostructures, while the chemical enhancement involves charge-transfer interactions between the analyte and the metal surface. researchgate.net

The SERS spectrum of aniline exhibits characteristic bands that can be used for its identification. For example, the NH2 wagging mode, which appears at 538 cm-1 in the normal Raman spectrum, is shifted to a higher wavenumber in the SERS spectrum. scirp.org The adsorption of aniline on a silver electrode has been studied in acidic solutions, revealing that aniline can be adsorbed in both its neutral and protonated forms, depending on the electrode potential and the pH of the solution. rsc.org The geometry of the adsorbed aniline can also be inferred from the changes in the intensities of the Raman bands. rsc.org

The choice of the SERS substrate is critical for achieving high enhancement factors. Silver and gold colloids are commonly used, and the limit of detection for aniline can be in the nanomolar range. scirp.orgresearchgate.net

Electrochemical Analytical Techniques

Electrochemical methods provide a powerful means for studying the redox behavior of aniline and for the development of electrochemical sensors. Cyclic voltammetry is a widely used technique for characterizing the electrochemical properties of aniline. srce.hr

The electrochemical oxidation of aniline can be carried out on various electrode materials, including platinum and different types of carbon electrodes. srce.hr The process is influenced by factors such as the nature of the electrode surface and the composition of the supporting electrolyte. srce.hr In acidic media, the electropolymerization of aniline leads to the formation of polyaniline films on the electrode surface. srce.hrmdpi.com

The combination of electrochemistry with other analytical techniques, such as surface plasmon resonance (SPR), allows for the in-situ analysis of processes like the electropolymerization of aniline on a gold electrode. acs.org This combined approach provides information on both the electrochemical behavior and the growth of the polymer film. acs.org

Potentiometric sensors based on ion-selective electrodes (ISEs) have been developed for the determination of perchlorate, the anionic component of anilinium perchlorate. mdpi.comnih.gov These sensors typically employ a membrane containing an ionophore that selectively binds to perchlorate ions. mdpi.comnih.gov For instance, a solid-contact ISE based on dodecabenzylbambus rsc.orguril has been shown to be selective for perchlorate. mdpi.com

Ion-Selective Electrodes (ISE) for Perchlorate Analysis

Ion-Selective Electrodes (ISEs) are potentiometric sensors that provide a reliable and precise method for measuring perchlorate ion (ClO₄⁻) concentrations in aqueous solutions. ntsensors.com Their application is crucial in fields like environmental monitoring and water quality assessment. ntsensors.com Research has focused on developing both liquid-membrane and solid-contact ISEs with high selectivity and sensitivity for perchlorate.

These electrodes typically consist of an ion-selective membrane, often a plasticized poly(vinyl chloride) (PVC) matrix, which contains an ionophore responsible for the electrode's selective response to the target ion. mdpi.comresearchgate.net In solid-contact ISEs, the traditional internal filling solution is replaced by a solid material, such as a conducting polymer, which enhances the durability and stability of the sensor. mdpi.comnih.gov

Research into novel ionophores has been a key area of development. For instance, Dodecabenzylbambus epa.govuril (Bn12BU epa.gov), a macrocyclic anion receptor, has been shown to bind the perchlorate ion with exceptionally high affinity due to the excellent size match between the ion and the receptor's cavity. mdpi.comdntb.gov.uaresearchgate.net ISEs developed using this ionophore within a PVC membrane and a poly(3,4-ethylenedioxythiophene) (PEDOT) solid contact have demonstrated rapid response times and a near-Nernstian slope of approximately -57 mV/decade over a wide concentration range (10⁻⁶ to 10⁻¹ M). mdpi.comdntb.gov.uaresearchgate.net Other research has utilized different ionophores, such as 1,4,7,10,13-penta(n-octyl)-1,4,7,10,13-pentaazacyclopentadecane, in miniaturized thick-film electrodes, also achieving near-Nernstian responses. researchgate.net

The performance of these electrodes is characterized by several key parameters, including the linear concentration range, detection limit, and selectivity over other common anions. The selectivity is particularly important, and studies have shown that electrodes can be designed to be highly selective for perchlorate over interfering ions like chloride, nitrate, and sulfate (B86663). mdpi.comresearchgate.netnico2000.net

Table 1: Performance Characteristics of Various Perchlorate Ion-Selective Electrodes

| Electrode Type / Ionophore | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Key Interferents (Selectivity Coefficient) | Reference |

|---|---|---|---|---|---|

| Solid-Contact ISE with Dodecabenzylbambus epa.govuril (Bn12BU epa.gov) | 10⁻⁶ – 10⁻¹ | ~ -57 | ~ 1.0 x 10⁻⁶ | High selectivity over Br⁻, Cl⁻, NO₃⁻, SO₄²⁻ | mdpi.comdntb.gov.uaresearchgate.net |

| Thick-Film Electrode with 1,4,7,10,13-penta(n-octyl)-1,4,7,10,13-pentaazacyclopentadecane and DBS plasticizer | 10⁻⁴ – 10⁻¹ | -57 | 5 x 10⁻⁵ | Selectivity coefficients of 10⁻¹·⁷ or smaller | researchgate.net |

| PVC Liquid Membrane with Brilliant Green | 2x10⁻⁵ – 10⁻¹ | Sub-Nernstian | N/A | Responds to I⁻, saccharin, hydrogen phthalate | researchgate.net |

| PVC Polymer Matrix (Commercial) | N/A | N/A | N/A | Thiocyanate (0.03), Iodide (0.02), Nitrate (0.02) | nico2000.net |

Voltammetric Characterization in Electropolymerization Studies

The electrochemical polymerization of aniline is a widely studied process for producing polyaniline (PANI), a versatile conducting polymer. This process is typically carried out in a strong acidic medium, with perchloric acid (HClO₄) being one of the electrolytes used to facilitate the reaction and act as a doping agent for the resulting polymer. srce.hrelectrochemsci.org Voltammetry, particularly cyclic voltammetry (CV), is an essential technique for investigating the mechanism and kinetics of this electropolymerization. srce.hrarxiv.org

Cyclic voltammograms of aniline electropolymerization in perchloric acid typically show characteristic redox peaks. electrochemsci.orgscispace.com During the initial potential scan, an irreversible anodic peak corresponding to the oxidation of the aniline monomer is observed. electrochemsci.org As the potential is cycled, new redox peaks appear at lower potentials, which correspond to the reversible oxidation and reduction of the growing polyaniline film. arxiv.org These peaks represent the transitions between the different oxidation states of polyaniline: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized and conductive), and pernigraniline (fully oxidized). scispace.com For example, in a 0.1 M HClO₄/ACN solution, the onset potential for aniline oxidation on various electrodes (Pt, Au, GC) is around +0.89 to +0.94 V. electrochemsci.org Subsequent cycles show the growth of the PANI film with distinct redox transitions. electrochemsci.org

The choice of electrode material (e.g., platinum, glassy carbon), the concentration of aniline, and the composition of the electrolyte all influence the polymerization process and the properties of the resulting polymer. srce.hrresearchgate.netlookchemmall.com Studies have compared the electropolymerization on different surfaces and found that while the potentials of the voltammetric peaks are not significantly affected by the electrode material, the current intensities can vary greatly. srce.hr

Table 2: Kinetic Parameters for the Electro-oxidation of Aniline on Various Electrodes in 0.1 M HClO₄/ACN

| Electrode | Onset Potential (E_onset) (V) | Heterogeneous Electron Transfer Constant (k_et-onset) (cm s⁻¹) | Reference |

|---|---|---|---|

| Platinum (Pt) | 0.94 | 7 x 10⁻⁸ | electrochemsci.org |

| Glassy Carbon (GC) | 0.92 | 7 x 10⁻⁸ | electrochemsci.org |

| Gold (Au) | 0.92 | N/A | electrochemsci.org |

| Pyrolytic Graphite (PG) | 0.89 | 0.6 x 10⁻⁸ | electrochemsci.org |

Post-Explosion Residue Analysis in Forensic Chemistry Research

Mixtures of fuels and oxidizers, such as those containing chlorate (B79027) or perchlorate salts, are common components of homemade or improvised explosives (HMEs). researchgate.netbrjac.com.br The forensic analysis of post-explosion residues is critical for identifying the materials used and aiding criminal investigations. brjac.com.branalis.com.my Due to the chemical variability and often complex matrices of HME residues, a combination of analytical techniques is required for complete identification. brjac.com.brnih.gov

The analysis of residues from a suspected aniline-perchlorate device would involve identifying both the inorganic oxidizer (perchlorate) and remnants of the organic fuel (aniline or its reaction byproducts). The analytical workflow typically begins with sample collection from the blast scene, followed by extraction procedures to separate the components for analysis. brjac.com.br Simple solvent extractions, often using water for inorganic salts and organic solvents for fuel components, are common. brjac.com.br

For the detection of the perchlorate anion, Ion Chromatography (IC) is a powerful and frequently used technique in forensic laboratories. brjac.com.brnih.gov IC allows for the separation and quantification of various inorganic ions, and its ability to provide a profile of multiple anions in a sample can be compared against known post-blast profiles of different explosive types. nih.gov

For the organic components, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR) are employed. brjac.com.brnih.gov GC-MS is highly effective for separating and identifying volatile organic compounds that may remain unconsumed after the explosion. brjac.com.br FTIR provides structural information by analyzing molecular vibrations, which helps in identifying functional groups of both organic and inorganic compounds present in the residue. brjac.com.br

In addition to these instrumental methods, qualitative chemical spot tests can be used for rapid, on-site screening of explosive residues. epa.gov One such historical test is the aniline-sulfate test, which was developed to screen for a variety of ions found in explosives, including chlorates and perchlorates. epa.govresearchgate.net In this test, a reagent made from aniline sulfate and sulfuric acid produces a color change in the presence of specific oxidizing ions, providing a presumptive indication of their presence. epa.govresearchgate.net

Historical Perspectives and Evolution of Aniline Perchloric Acid Research

Early Investigations into Aniline (B41778) Oxidation and Polymerization

The journey into understanding aniline began in the 19th century, long before its polymeric nature was understood. illinois.edu The first documented observation of aniline's oxidative polymerization products dates back to 1834, with the work of F. Ferdinand Runge. fupress.netresearchgate.net Runge observed that aniline, which he isolated from coal tar and named "kyanol," produced colored products upon oxidation. wikipedia.org He demonstrated that treating aniline with substances like chloride of lime or heating it with certain metal oxides, such as copper oxide in hydrochloric acid, resulted in green and black materials. fupress.net These colored products were, in fact, early forms of polyaniline.

Following Runge, Carl Julius Fritzsche, in 1840, also studied aniline, which he produced from indigo (B80030) and gave it its modern name. fupress.netwikipedia.org Fritzsche noted that aniline reacted with air to form a brown mass and that treatment with chromic acid produced a dark green precipitate that eventually turned black-blue. fupress.net He was also the first to use potassium chlorate (B79027) as an oxidant, a method that would later be foundational for producing commercial polyaniline dyes. illinois.edu Fritzsche's work provided an early, crucial chemical analysis of these oxidation products. illinois.edu

These initial studies were primarily descriptive, focusing on the novel colored compounds produced. The concept of polymers as long-chain macromolecules had not yet been developed, so these researchers could not have recognized the true nature of "aniline black" and other colored precipitates. illinois.edu The focus was on the chemical transformation and the potential application of these materials as dyes. fupress.net Later research by figures like Henry Letheby, who performed the first electrochemical oxidation of aniline in 1862, continued to build upon this foundation, gradually leading to the realization that these materials were polymeric. fupress.netacs.org Early investigations into the products formed during the initial stages of aniline oxidation revealed complex mixtures, including linear oligomers and branched structures. nih.govacs.orgmdpi.com The nature of the initial oxidized aniline species, whether nitrenium cations or anilinium cation-radicals, became a subject of extensive study. wiley.com

Milestones in Understanding Protonation and Acidic Media Effects

A critical milestone in aniline chemistry was the understanding of its basicity and its behavior in acidic media. Aniline is a weak base, and its reactivity is profoundly influenced by pH. wikipedia.org In the presence of a strong acid like perchloric acid (HClO₄), the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) accepts a proton (H⁺). vaia.com This protonation reaction forms the anilinium cation (C₆H₅NH₃⁺). wikipedia.orgvaia.comvulcanchem.com

The protonation of aniline is a fundamental concept that dictates its behavior in subsequent reactions, including polymerization. vaia.com While in the gas phase there was debate over whether protonation occurs on the nitrogen atom or the benzene (B151609) ring, in solution, the nitrogen-protonated form is dominant and better stabilized by solvation. acs.orgacs.org The anilinium ion is less susceptible to electrophilic attack than neutral aniline because the positive charge on the nitrogen atom withdraws electron density from the benzene ring, deactivating it. researchgate.net

The type and concentration of the acid used as a medium and a dopant have a significant impact on the oxidative polymerization of aniline. wiley.com Conducting polyaniline is typically synthesized in strongly acidic media (pH < 2.5). wiley.com Perchloric acid has been widely used in these syntheses, both in aqueous and non-aqueous solvents like acetonitrile (B52724). scispace.comoup.comniscpr.res.inniscpr.res.in The perchlorate (B79767) anion (ClO₄⁻) acts as a counter-ion or "dopant" that balances the positive charges (polarons/bipolarons) that form on the polymer backbone during oxidation, rendering the polymer electrically conductive. scispace.comniscpr.res.inniscpr.res.in

Key findings related to the role of acidic media include:

Enhanced Conductivity : The use of acids like perchloric acid is essential for producing polyaniline in its conductive emeraldine (B8112657) salt form. scispace.comniscpr.res.inasianpubs.org

Reaction Kinetics : The acidity of the medium affects the rate of polymerization. wiley.com Electrochemical polymerization is almost exclusively carried out in acidic electrolytes because higher pH levels lead to the formation of non-conductive, short-chain oligomers. scispace.com

Polymer Structure : The presence and nature of the acid and its corresponding anion can influence the morphology and crystallinity of the resulting polymer. niscpr.res.inniscpr.res.in Studies have shown that polyaniline synthesized electrochemically in perchloric acid exhibits excellent crystallinity. niscpr.res.inniscpr.res.in